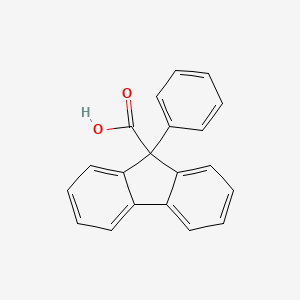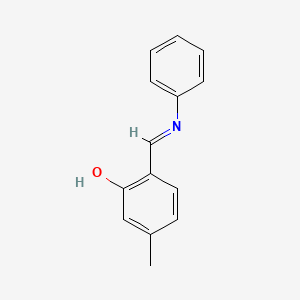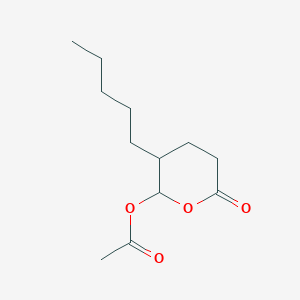
(1S,3R)-1-tert-Butyl-3-methylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-1-tert-Butyl-3-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a tert-butyl group at the first carbon and a methyl group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-1-tert-Butyl-3-methylcyclopentane typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane as the core structure.
Introduction of tert-Butyl Group: A tert-butyl group is introduced at the first carbon through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Methyl Group: The methyl group is introduced at the third carbon via a similar Friedel-Crafts alkylation using methyl chloride and aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can also be employed to achieve precise control over reaction conditions and improve the overall sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: The compound can participate in substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups. Halogenation using bromine or chlorine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of light or a radical initiator.
Major Products:
Oxidation: Formation of tert-butylcyclopentanone or 3-methylcyclopentanone.
Reduction: Formation of fully saturated cyclopentane derivatives.
Substitution: Formation of tert-butyl-3-bromocyclopentane or tert-butyl-3-chlorocyclopentane.
Chemistry:
Chiral Synthesis: The compound’s stereochemistry makes it valuable in the synthesis of chiral molecules, which are important in the development of pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions to enhance enantioselectivity.
Biology and Medicine:
Drug Development: The compound’s structure can serve as a scaffold for designing new drugs with specific biological activities.
Biomolecular Interactions: It can be used to study interactions with enzymes and receptors due to its defined stereochemistry.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Fragrance and Flavor Industry: Its derivatives may be used in the formulation of fragrances and flavors.
Mechanism of Action
The mechanism by which (1S,3R)-1-tert-Butyl-3-methylcyclopentane exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, influencing the stereochemistry of the reaction products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through steric and electronic effects.
Molecular Targets and Pathways:
Enzymes: Interaction with enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
(1S,3S)-1-tert-Butyl-3-methylcyclopentane: Differing only in the stereochemistry at the third carbon, this compound may exhibit different reactivity and biological activity.
tert-Butylcyclopentane: Lacks the methyl group, leading to different chemical and physical properties.
3-Methylcyclopentane: Lacks the tert-butyl group, resulting in different steric and electronic effects.
Uniqueness: (1S,3R)-1-tert-Butyl-3-methylcyclopentane is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its isomers and other similar compounds. This makes it valuable in applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
13398-31-7 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
(1S,3R)-1-tert-butyl-3-methylcyclopentane |
InChI |
InChI=1S/C10H20/c1-8-5-6-9(7-8)10(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
VAHRVGZBYAAYPN-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C1)C(C)(C)C |
Canonical SMILES |
CC1CCC(C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)







